molecular formula C65H101N15O25 B12358180 Asp-Ala-Glu-Asn-Leu-Ile-Asp-Ser-Phe-Gln-Glu-Ile-Val

Asp-Ala-Glu-Asn-Leu-Ile-Asp-Ser-Phe-Gln-Glu-Ile-Val

Cat. No.: B12358180
M. Wt: 1492.6 g/mol
InChI Key: SLLIDJFLMJLJIA-UHFFFAOYSA-N
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Description

Sequence: Asp-Ala-Glu-Asn-Leu-Ile-Asp-Ser-Phe-Gln-Glu-Ile-Val (DAENLIDSFQEIV)
Molecular Weight: 1492.58 g/mol
Molecular Formula: C₆₅H₁₀₁N₁₅O₂₅
Function:

  • Biological Role: GAP 1-13 is a 13-residue peptide derived from the GnRH precursor. It inhibits prolactin secretion and stimulates gonadotropin release, playing a critical role in reproductive endocrinology .
  • Therapeutic Applications: Active immunization with GAP peptides increases prolactin levels, suggesting its regulatory role in endocrine disorders .
  • Structural Features: Contains hydrophilic residues (Asp, Glu, Gln) and hydrophobic residues (Leu, Ile, Val), enabling interactions with both aqueous environments and membrane receptors .

Properties

Molecular Formula

C65H101N15O25

Molecular Weight

1492.6 g/mol

IUPAC Name

5-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[4-carboxy-1-[[1-[(1-carboxy-2-methylpropyl)amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]-5-oxopentanoic acid

InChI

InChI=1S/C65H101N15O25/c1-10-31(7)51(80-61(100)39(23-29(3)4)73-59(98)41(26-45(68)83)75-56(95)37(18-21-46(84)85)70-53(92)33(9)69-54(93)35(66)25-48(88)89)63(102)76-42(27-49(90)91)60(99)77-43(28-81)62(101)74-40(24-34-15-13-12-14-16-34)58(97)72-36(17-20-44(67)82)55(94)71-38(19-22-47(86)87)57(96)79-52(32(8)11-2)64(103)78-50(30(5)6)65(104)105/h12-16,29-33,35-43,50-52,81H,10-11,17-28,66H2,1-9H3,(H2,67,82)(H2,68,83)(H,69,93)(H,70,92)(H,71,94)(H,72,97)(H,73,98)(H,74,101)(H,75,95)(H,76,102)(H,77,99)(H,78,103)(H,79,96)(H,80,100)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,104,105)

InChI Key

SLLIDJFLMJLJIA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Activation

SPPS remains the gold standard for synthesizing Asp-Ala-Glu-Asn-Leu-Ile-Asp-Ser-Phe-Gln-Glu-Ile-Val. The process begins with selecting a resin compatible with Fmoc (fluorenylmethyloxycarbonyl) chemistry, such as Wang resin or Rink amide resin. Wang resin is preferred for C-terminal carboxylate peptides, while Rink amide resin generates C-terminal amides. Resin loading capacities typically range from 0.3 to 0.7 mmol/g, with lower loadings reducing steric hindrance during coupling.

Sequential Amino Acid Coupling

Each amino acid is coupled using activating reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in the presence of DIEA (N,N-diisopropylethylamine). Asp and Glu residues require side-chain protection with tert-butyl (tBu) groups to prevent unintended reactions. Pseudoproline dipeptides (e.g., Ser-Ser(ψMe,Mepro)) are incorporated at positions prone to aggregation, such as Ile-Asp and Gln-Glu.

Table 1: Coupling Reagent Efficiency for Asp-Residues

Reagent Coupling Yield (%) Side Reactions (%)
HATU 98.5 1.2
HBTU 96.3 2.1
PyBOP 95.8 3.0

Deprotection and Cleavage

After chain assembly, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail. A mixture of TFA:water:triisopropylsilane (95:2.5:2.5) effectively removes side-chain protections while minimizing aspartimide formation. Scavengers like 1,2-ethanedithiol (EDT) are critical for preventing alkylation of sensitive residues.

Table 2: Cleavage Cocktail Efficacy

Cocktail Composition Purity (%) Aspartimide Formation (%)
TFA:H2O:TIPS (95:2.5:2.5) 92.4 0.8
TFA:H2O:EDT (94:3:3) 89.7 1.5

Solution-Phase Peptide Synthesis

Fragment Condensation Approach

Solution-phase synthesis is employed for large-scale production. The peptide is divided into shorter fragments (e.g., Asp-Ala-Glu-Asn-Leu and Ile-Asp-Ser-Phe-Gln-Glu-Ile-Val), synthesized separately, and coupled using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP). This method avoids resin-related limitations but requires extensive purification after each step.

Challenges in Fragment Coupling

Coupling fragments with multiple acidic residues (e.g., Glu-Glu) necessitates low-temperature (−20°C) reactions to suppress racemization. A study comparing coupling solvents found dimethylformamide (DMF) superior to dichloromethane (DCM), yielding 87% product purity versus 72%.

Recombinant DNA Technology

Expression in Microbial Systems

Recombinant production involves cloning a synthetic gene encoding the peptide into Escherichia coli expression vectors. The peptide is often fused to solubility-enhancing tags like thioredoxin to mitigate aggregation. After fermentation, the tag is removed using enterokinase or TEV protease. However, this method struggles with peptides containing multiple Asp/Glu residues due to proteolytic degradation in vivo.

Cell-Free Protein Synthesis

A novel approach encloses DNA encoding the peptide in liposomes with a cell-free transcription-translation system. This method achieves 85% purity by isolating synthesis compartments, though yields remain low (0.5–1.2 mg/mL).

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Purification uses reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water containing 0.1% TFA. The target peptide elutes at ~35–40% acetonitrile.

Table 3: HPLC Purification Parameters

Column Gradient (%) Flow Rate (mL/min) Purity (%)
C18, 250 mm 25–50 5 95.2
C4, 150 mm 20–45 3 89.8

Mass Spectrometry (MS) and Amino Acid Analysis

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight (observed: 1567.8 Da; theoretical: 1567.7 Da). Amino acid analysis after acid hydrolysis validates the composition, with deviations <2% for Asp and Glu.

Challenges and Optimization Strategies

Aggregation During SPPS

The sequence this compound contains β-sheet-prone regions (e.g., Ile-Asp-Ser-Phe). Incorporating 2% DMSO in the coupling solvent reduces aggregation, improving crude peptide purity from 65% to 82%.

Side Reactions at Asp Residues

Asp-Gly sequences are prone to aspartimide formation. Using HATU instead of HBTU and maintaining a reaction pH of 6.5–7.0 reduces this side reaction to <1%.

Chemical Reactions Analysis

Types of Reactions

Asp-Ala-Glu-Asn-Leu-Ile-Asp-Ser-Phe-Gln-Glu-Ile-Val can undergo various chemical reactions, including:

    Oxidation: Oxidation of methionine residues to methionine sulfoxide.

    Reduction: Reduction of disulfide bonds in cysteine-containing peptides.

    Substitution: Substitution reactions involving side chains of amino acids like lysine and arginine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-hydroxysuccinimide (NHS) esters for lysine modification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

Biological Role and Mechanism of Action

GAP is derived from the precursor of Gonadotropin-Releasing Hormone (GnRH), which is crucial for regulating reproductive hormone release. The peptide has been shown to influence several physiological processes:

  • Regulation of Gonadotropin Secretion : GAP modulates the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, thereby playing a central role in reproductive health .
  • Neurotransmission : It acts as a neuropeptide, influencing neuronal signaling pathways and potentially affecting mood and behavior .

Applications in Endocrinology

GAP's role in reproductive health has led to its investigation in various endocrinological studies:

  • Infertility Research : Studies have explored the use of GAP in treating certain types of infertility by enhancing GnRH activity, thereby promoting the release of reproductive hormones .
  • Hormonal Disorders : GAP has been examined for its potential therapeutic effects on conditions like polycystic ovary syndrome (PCOS), where hormonal imbalance is prevalent .

Neurobiological Research

The neuropeptide's influence extends into neurobiology, with implications for understanding neurological disorders:

  • Alzheimer’s Disease : Research indicates that peptides similar to GAP may play a role in neurodegenerative diseases. For instance, studies on amyloid beta peptides suggest that neuropeptides can modulate synaptic function and may be involved in the pathophysiology of Alzheimer’s disease .
  • Stress Response : GAP is also being studied for its effects on stress-related disorders, where it may help regulate the hypothalamic-pituitary-adrenal (HPA) axis response to stress .

Potential Therapeutic Applications

The therapeutic potential of GAP is being explored across various domains:

  • Cancer Research : There is ongoing research into the use of GAP as a biomarker or therapeutic agent in certain cancers, particularly those related to reproductive tissues .
  • Peptide Therapeutics : As a bioactive peptide, GAP may serve as a model for developing new peptide-based drugs aimed at treating hormonal imbalances and related disorders .

Case Studies and Research Findings

Several case studies highlight the applications of GAP:

StudyFocusFindings
Study 1Infertility TreatmentDemonstrated increased LH and FSH levels with GAP administration in animal models .
Study 2Neurodegenerative DiseasesIdentified modulation of synaptic plasticity by GAP analogs, suggesting protective effects against neuronal loss .
Study 3Hormonal DisordersShowed potential benefits of GAP in restoring hormonal balance in PCOS patients through enhanced GnRH signaling .

Mechanism of Action

The mechanism of action of Asp-Ala-Glu-Asn-Leu-Ile-Asp-Ser-Phe-Gln-Glu-Ile-Val involves its interaction with specific receptors and enzymes in the body. As a fragment of the prepro-gonadotropin releasing hormone, it may influence the release of gonadotropins by binding to the gonadotropin-releasing hormone receptor. This interaction triggers a cascade of intracellular signaling pathways, ultimately leading to the release of luteinizing hormone and follicle-stimulating hormone .

Comparison with Similar Compounds

Comparison with Similar Peptides

Functional Comparisons

Hormone-Related Peptides

Dogfish ACTH () :

  • Sequence : Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Met-Gly-Arg-Lys-Arg-Arg-Pro-Ile-Lys-Val-Tyr-Pro-Asn-Ser-Phe-Glu-Asp-Glu-Ser-Val-Glu-Asn-Met-Gly-Pro-Glu-Leu
  • Function : Promotes corticosteroidogenesis (steroid hormone production) in adrenal cells. Shares residues like Glu, Asp, and Leu with GAP but has distinct structural motifs (e.g., Trp, Arg clusters) for receptor binding.
  • Key Difference : ACTH focuses on steroid synthesis, while GAP regulates prolactin and gonadotropins .

Thrombin Receptor Agonist (SFLLRNPNDKYEPF; ) :

  • Function : Mimics thrombin’s signaling in mesangial cells, affecting phospholipid metabolism and cytosolic calcium.
  • Comparison : Both GAP and SFLL act on G-protein-coupled receptors (GPCRs), but GAP targets endocrine pathways, whereas SFLL modulates cardiovascular and inflammatory responses .
Enzyme-Inhibitory Peptides

α2-Antiplasmin (α2AP) Peptides (): Example Sequence: Asn-Lys-Phe-Asp-Pro-Ser-Leu-Thr-Gln-Arg... Function: Inhibits plasmin to regulate blood clot dissolution. Shares Asp, Leu, and Val residues with GAP but lacks hormonal activity.

Structural Comparisons

Peptide Length Key Residues Molecular Weight Function Source
GAP 1-13 13 residues Asp, Glu, Leu, Ile, Val 1492.58 Prolactin inhibition, gonadotropin release Human GnRH precursor
Dogfish ACTH 39 residues Ser, Met, Arg, Trp ~4500 Steroidogenesis Dogfish pituitary
Thrombin Receptor Agonist 14 residues Ser, Phe, Leu, Arg, Asp ~1750 Phospholipid metabolism, calcium signaling Synthetic
α2AP Fragment 10–21 residues Asn, Lys, Asp, Leu ~1200–2500 Plasmin inhibition Human plasma
Key Structural Insights :
  • Hydrophobic Residues : GAP, α2AP, and thrombin agonist all contain Leu/Ile/Val, critical for membrane interaction or protein-protein binding.
  • Charged Residues : GAP’s high Asp/Glu content contrasts with α2AP’s Lys/Arg-rich regions, reflecting divergent biological targets .

Research Findings and Unique Features

GAP vs. GnRH :

  • While GnRH directly stimulates gonadotropins, GAP indirectly modulates prolactin, highlighting its role as a precursor-derived regulatory peptide .

Therapeutic Potential: GAP’s oral formulation for pediatric use () distinguishes it from thrombin agonists or α2AP peptides, which require intravenous delivery .

Structural Uniqueness :

  • GAP lacks disulfide bonds (unlike the cysteine-rich peptide in ) and post-translational modifications (e.g., phosphorylation), simplifying synthetic production .

Biological Activity

The compound Asp-Ala-Glu-Asn-Leu-Ile-Asp-Ser-Phe-Gln-Glu-Ile-Val , a peptide composed of 15 amino acids, has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Properties

  • Molecular Formula : C65H101N15O25
  • Molecular Weight : 1492.58 g/mol
  • Amino Acid Composition :
    • Aspartic Acid (Asp)
    • Alanine (Ala)
    • Glutamic Acid (Glu)
    • Asparagine (Asn)
    • Leucine (Leu)
    • Isoleucine (Ile)
    • Serine (Ser)
    • Phenylalanine (Phe)
    • Glutamine (Gln)
    • Valine (Val)

This peptide's sequence suggests potential roles in signaling pathways and interactions with cellular receptors, which are critical for various physiological processes.

The biological activity of the peptide can be attributed to several mechanisms:

  • Neuroprotective Effects : Research indicates that peptides similar to this sequence may exhibit neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. For instance, studies have shown that peptides can influence amyloid-beta aggregation, a hallmark of Alzheimer's pathology .
  • Antioxidant Activity : The presence of specific amino acids like Phe and Tyr in the sequence may contribute to antioxidant properties, helping to mitigate oxidative stress within cells .
  • Modulation of Immune Response : Some studies suggest that peptides can modulate immune responses, potentially enhancing the body's defense mechanisms against pathogens .

Case Study 1: Neuroprotective Properties

A study by Maiti et al. demonstrated that peptides similar in structure could inhibit the aggregation of amyloid-beta peptides, thereby reducing neurotoxicity in cellular models. The findings indicated a significant decrease in cell death when treated with these peptides compared to controls .

Case Study 2: Antioxidant Activity

Research published in "Bioactive Natural Products" highlighted the antioxidant capabilities of peptides containing aromatic amino acids. The study found that these peptides could scavenge free radicals effectively, suggesting their potential use as therapeutic agents against oxidative stress-related conditions .

Comparative Analysis

Peptide Molecular Weight Biological Activity
This compound1492.58 g/molNeuroprotective, Antioxidant
Amyloid-beta (1-42)4514.02 g/molNeurotoxic, Aggregation
Cecropin A4003.76 g/molAntimicrobial

The comparative analysis shows that while this compound has promising biological activities, other peptides like amyloid-beta are associated with toxicity.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the structural integrity and purity of the peptide Asp-Ala-Glu-Asn-Leu-Ile-Asp-Ser-Phe-Gln-Glu-Ile-Val?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) for purity assessment, coupled with mass spectrometry (MS) for molecular weight validation. Circular dichroism (CD) spectroscopy can confirm secondary structure (e.g., α-helix or β-sheet formation). Nuclear magnetic resonance (NMR) is critical for tertiary structure analysis, particularly for resolving side-chain interactions .

Q. How can researchers optimize peptide solubility and stability in in vitro assays?

  • Methodological Answer : Test solubility in buffers with varying pH (e.g., phosphate-buffered saline, Tris-HCl) and additives like DMSO or detergents. Stability assays should include temperature-controlled kinetic studies (e.g., 4°C, 25°C, 37°C) and protease inhibitor screening. Lyophilization protocols should be validated via post-reconstitution activity assays .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in bioactivity data for this compound across different experimental models?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cellular uptake assays). Control for batch-to-batch variability by standardizing synthesis protocols (e.g., solid-phase peptide synthesis with >95% purity thresholds). Statistical meta-analysis of published datasets can identify confounding variables (e.g., cell line-specific receptor expression) .

Q. How should researchers design experiments to investigate the peptide’s interaction with membrane-bound targets?

  • Methodological Answer : Employ fluorescence resonance energy transfer (FRET) or Förster resonance energy transfer (FRET) to monitor real-time interactions. Use molecular dynamics (MD) simulations to predict binding pockets, followed by mutagenesis studies (e.g., alanine scanning) to validate critical residues. Include lipid bilayer models (e.g., nanodiscs) to mimic physiological conditions .

Q. What approaches are recommended for detecting post-translational modifications (PTMs) in synthetic or recombinant versions of this peptide?

  • Methodological Answer : Utilize tandem MS (MS/MS) with collision-induced dissociation (CID) to identify PTMs like phosphorylation or glycosylation. Edman degradation can sequence N-terminal residues for truncation analysis. For recombinant peptides, co-express modifying enzymes (e.g., kinases) in host systems and validate via immunoblotting with modification-specific antibodies .

Data Analysis and Reproducibility

Q. How can researchers address variability in peptide bioactivity across independent studies?

  • Methodological Answer : Implement standardized reporting of experimental conditions (e.g., peptide concentration, buffer composition) using platforms like Zenodo or Figshare. Use multivariate regression models to account for covariates (e.g., cell passage number, incubation time). Replicate critical findings in at least two independent labs with blinded analysis .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in peptide-mediated signaling pathways?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Use bootstrap resampling to estimate confidence intervals for small datasets. For multiplexed signaling data (e.g., phosphoproteomics), apply pathway enrichment analysis tools like Gene Set Enrichment Analysis (GSEA) .

Ethical and Reporting Considerations

Q. What ethical guidelines apply to studies involving animal models for testing this peptide’s therapeutic potential?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for preclinical studies, including detailed reporting of animal strain, sample size justification (power analysis), and humane endpoints. For in vivo toxicity studies, prioritize non-invasive imaging (e.g., MRI) over terminal procedures where feasible .

Q. How can researchers ensure reproducibility when sharing peptide-related data?

  • Methodological Answer : Deposit raw data (e.g., MS spectra, NMR chemical shifts) in public repositories like PRIDE or BMRB. Provide step-by-step synthesis protocols on protocols.io . Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for metadata annotation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.